5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione
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Overview
Description
5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione typically involves the reaction of chalcone with guanidine under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and requires heating to facilitate the formation of the quinazoline ring . The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can have distinct pharmacological properties .
Scientific Research Applications
5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division, thereby exerting its anticancer effects . Additionally, the compound can bind to estrogen receptors, influencing various cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-5,6-dihydrobenzo[h]quinazoline: This compound has similar structural features and pharmacological activities.
6-Heptyl-5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazoline: Another quinazoline derivative with notable antioxidant and antimicrobial properties.
Uniqueness
5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione is unique due to its specific thione group, which imparts distinct chemical reactivity and biological activity compared to other quinazoline derivatives . This uniqueness makes it a valuable compound for developing new therapeutic agents and studying various biological processes.
Properties
CAS No. |
113331-26-3 |
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Molecular Formula |
C12H10N2S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
5,6-dihydro-1H-benzo[h]quinazoline-4-thione |
InChI |
InChI=1S/C12H10N2S/c15-12-10-6-5-8-3-1-2-4-9(8)11(10)13-7-14-12/h1-4,7H,5-6H2,(H,13,14,15) |
InChI Key |
UZAXRYJMVNYTHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)NC=NC2=S |
Origin of Product |
United States |
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